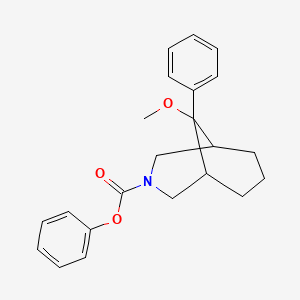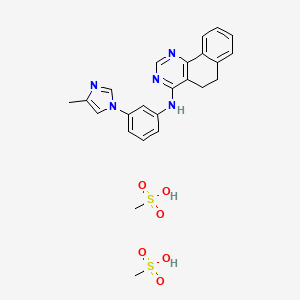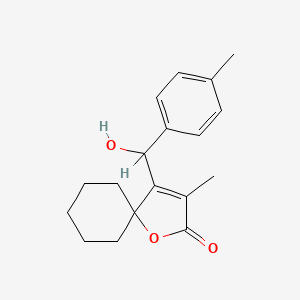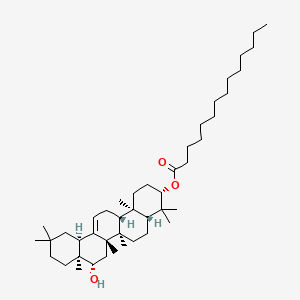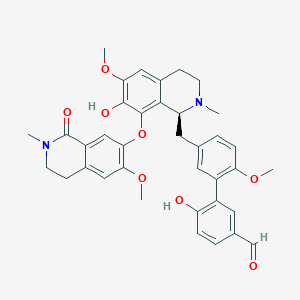
Secantioquine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Secantioquine involves multiple steps, starting from simpler organic molecules. The process typically includes:
Formation of Isoquinoline Derivatives: The initial step involves the synthesis of isoquinoline derivatives through cyclization reactions.
Functional Group Modifications:
Coupling Reactions: The final steps include coupling reactions to form the biphenyl structure and the incorporation of additional functional groups
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including:
Batch Reactors: For controlled reaction conditions and high yield.
Continuous Flow Reactors: For efficient and scalable production.
Purification Techniques: Such as chromatography and crystallization to obtain high-purity this compound
化学反応の分析
Types of Reactions: Secantioquine undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Introduction of new functional groups by replacing existing ones
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Including palladium on carbon for hydrogenation reactions
Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be used for further chemical transformations .
科学的研究の応用
Secantioquine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes .
作用機序
The mechanism of action of Secantioquine involves its interaction with specific molecular targets and pathways:
Molecular Targets: this compound may interact with enzymes and receptors involved in cellular processes.
Pathways: It can modulate signaling pathways, leading to changes in cellular functions and responses .
類似化合物との比較
Secantioquine can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Isoquinoline derivatives, biphenyl compounds, and other polyfunctional organic molecules.
Uniqueness: this compound’s unique combination of functional groups and its complex structure make it distinct from other compounds in its class .
特性
CAS番号 |
93767-29-4 |
|---|---|
分子式 |
C37H38N2O8 |
分子量 |
638.7 g/mol |
IUPAC名 |
4-hydroxy-3-[5-[[(1S)-7-hydroxy-6-methoxy-8-[(6-methoxy-2-methyl-1-oxo-3,4-dihydroisoquinolin-7-yl)oxy]-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]-2-methoxyphenyl]benzaldehyde |
InChI |
InChI=1S/C37H38N2O8/c1-38-12-11-24-18-33(46-5)35(42)36(47-32-19-25-23(17-31(32)45-4)10-13-39(2)37(25)43)34(24)28(38)16-21-7-9-30(44-3)27(14-21)26-15-22(20-40)6-8-29(26)41/h6-9,14-15,17-20,28,41-42H,10-13,16H2,1-5H3/t28-/m0/s1 |
InChIキー |
ZOBAYWQPWZMJPP-NDEPHWFRSA-N |
異性体SMILES |
CN1CCC2=CC(=C(C(=C2[C@@H]1CC3=CC(=C(C=C3)OC)C4=C(C=CC(=C4)C=O)O)OC5=C(C=C6CCN(C(=O)C6=C5)C)OC)O)OC |
正規SMILES |
CN1CCC2=CC(=C(C(=C2C1CC3=CC(=C(C=C3)OC)C4=C(C=CC(=C4)C=O)O)OC5=C(C=C6CCN(C(=O)C6=C5)C)OC)O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




